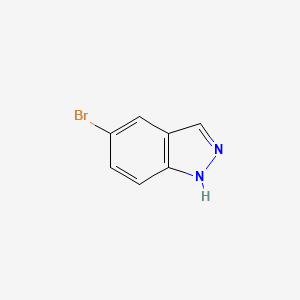

5-bromo-1H-indazole

描述

Significance of Indazole Scaffolds in Modern Chemistry

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged structure" in medicinal chemistry. pnrjournal.comtandfonline.com This scaffold and its derivatives are of immense interest due to their wide range of pharmacological and biological activities. pnrjournal.commdpi.comderpharmachemica.com While rarely found in nature, synthetic indazole-containing compounds exhibit properties such as anti-inflammatory, anticancer, antibacterial, and anti-HIV activities. mdpi.comderpharmachemica.com The structural diversity of indazole derivatives allows them to serve as crucial motifs in drug molecules. mdpi.com

The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. For instance, Granisetron is a 5-HT3 antagonist used to prevent nausea and vomiting caused by cancer chemotherapy, and Benzydamine is utilized for its anti-inflammatory properties. pnrjournal.commdpi.com Furthermore, tyrosine kinase inhibitors like Axitinib and Pazopanib, which are crucial in cancer therapy, are built upon the indazole framework. pnrjournal.com The versatility of the indazole ring system, stemming from its unique chemical properties and tautomeric forms (1H-indazole and 2H-indazole), makes it a valuable precursor in the synthesis of various other heterocyclic compounds. mdpi.comresearchgate.net Its ability to interact with various biological targets, such as enzymes and receptors, cements its role as a cornerstone in the development of new therapeutic agents. longdom.org

Overview of 5-Bromo-1H-Indazole as a Key Intermediate

This compound is a vital chemical intermediate, recognized for its significant role in both pharmaceutical research and materials science. chemimpex.com The defining feature of this compound is the bromine atom at the 5-position of the indazole ring. ontosight.ai This bromine atom is not merely a structural component; it acts as a versatile chemical handle, facilitating a wide array of subsequent chemical modifications. ontosight.ai

The reactivity of the bromine substituent makes this compound an essential building block for synthesizing more complex, biologically active molecules. ontosight.ai It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom can be replaced to form new carbon-carbon bonds. ontosight.aiias.ac.in This capability allows chemists to introduce diverse functional groups, leading to the creation of novel compounds with potential therapeutic applications in areas like oncology and neurology. chemimpex.comontosight.ai Beyond medicinal chemistry, its stability and reactivity are also leveraged in materials science to develop advanced materials with specific electronic properties, such as organic semiconductors. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 53857-57-1 chemimpex.com |

| Molecular Formula | C₇H₅BrN₂ chemimpex.com |

| Molecular Weight | 197.04 g/mol chemimpex.com |

| Appearance | Yellow solid chemimpex.com |

| Synonyms | 5-Bromoindazole chemimpex.com |

This table is interactive. Click on the headers to sort the data.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is dynamic and expanding, with significant efforts focused on its application in drug discovery and materials science. Researchers are actively utilizing this compound as a starting material for the synthesis of novel therapeutic agents. chemimpex.com For example, it is a key precursor in the development of inhibitors for various kinases, which are important targets in cancer therapy. guidechem.com The synthesis of derivatives via reactions like Suzuki coupling enables the exploration of new chemical space and the development of compounds with tailored biological activities. mdpi.comias.ac.in

Future research is expected to continue leveraging the versatility of the bromine atom on the indazole ring. There is growing interest in its use for creating advanced materials, including organic light-emitting diodes (OLEDs) and sensors. chemimpex.comchemimpex.com In the pharmaceutical realm, the focus will likely remain on synthesizing novel indazole derivatives with enhanced efficacy and specificity for a range of diseases, including neurological disorders and various cancers. chemimpex.comchemimpex.com Furthermore, the development of more efficient and environmentally friendly ("green") synthesis methods for this compound and its derivatives is an emerging area of importance, aiming to make these valuable compounds more accessible for large-scale production. ingentaconnect.comgoogle.com The ongoing exploration of its reactivity in various chemical transformations, such as substitution and cyclization reactions, will continue to open new avenues for innovation in both academic and industrial research. chemimpex.comambeed.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVHMYNPQCLUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354020 | |

| Record name | 5-bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-57-1 | |

| Record name | 5-bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1h Indazole and Its Derivatives

Established Synthetic Routes to 5-Bromo-1H-Indazole

Several conventional methods have been developed for the synthesis of the this compound scaffold, providing reliable access to this key intermediate.

A practical and effective method for synthesizing indazoles involves the condensation reaction of o-fluorobenzaldehydes with hydrazine. researchgate.net This approach circumvents the competitive Wolf-Kishner reduction that can occur in direct preparations from aldehydes. researchgate.net For the synthesis of this compound, 5-bromo-2-fluorobenzaldehyde is treated with hydrazine. The reaction mixture is heated under reflux, and after completion, the excess hydrazine is removed under reduced pressure. The desired product is then isolated and purified, typically by flash column chromatography.

Table 1: Synthesis of this compound from 5-bromo-2-fluorobenzaldehyde

| Reactant | Reagent | Conditions | Purification | Product Yield |

|---|

Data compiled from a representative synthetic procedure.

An alternative high-yield synthesis starts from 4-bromo-2-methylaniline. This multi-step process involves an initial acylation followed by a cyclization reaction. The procedure begins by treating 4-bromo-2-methylaniline with acetic anhydride. Subsequently, potassium acetate and isoamyl nitrite are added, and the solution is refluxed to induce cyclization. The intermediate is then hydrolyzed using concentrated hydrochloric acid. Finally, neutralization with a strong base, such as sodium hydroxide (B78521), followed by extraction and purification, yields this compound. This method has been shown to produce the final compound in high yield.

Table 2: Key Steps in the Synthesis of this compound from 4-bromo-2-methylaniline

| Step | Reagents | Key Conditions | Outcome |

|---|---|---|---|

| Acylation | Acetic anhydride | <40°C | Formation of acetylated intermediate |

| Cyclization | Potassium acetate, Isoamyl nitrite | Reflux at 68°C for 20 hours | Formation of indazole ring |

| Hydrolysis | Concentrated hydrochloric acid | 50-55°C | Removal of acetyl group |

Data sourced from a detailed synthetic protocol.

Direct bromination of the 1H-indazole core is another strategy to introduce a bromine atom onto the benzene (B151609) ring. Various brominating agents can be employed, with N-bromosuccinimide (NBS) and bromine (Br₂) being common choices. nih.govnih.govgoogle.com The regioselectivity of the bromination can be influenced by the reaction conditions and the presence of substituents on the indazole ring. For instance, the bromination of 5-nitro-1H-indazole with a bromine solution in DMF yields 3-bromo-5-nitro-1H-indazole, indicating that the C3 position is reactive. google.com In other cases, selective bromination at different positions, such as C7, has been achieved by using specific directing groups and controlling reaction conditions like temperature. nih.gov When multiple equivalents of the brominating agent are used, di-substituted products can also be formed. nih.gov

Table 3: Examples of Indazole Bromination

| Substrate | Brominating Agent | Conditions | Product |

|---|---|---|---|

| 4-Sulfonamido-1H-indazole | 1.1 eq. NBS in DMF | 80°C | 7-Bromo derivative nih.gov |

| 4-Sulfonamido-1H-indazole | 2 eq. NBS in DMF | 80°C | 5,7-Dibromo derivative nih.gov |

| 5-Nitro-1H-indazole | Br₂ in DMF | Not specified | 3-Bromo derivative google.com |

Advanced Strategies for Regioselective Functionalization of this compound

The indazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized, leading to the formation of regioisomers. The development of strategies to selectively functionalize one nitrogen over the other is a key area of research, as the biological activity of indazole derivatives often depends on the position of the substituent. researchgate.netnih.govnih.gov

Direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products, which can be challenging to separate and often leads to reduced yields of the desired isomer. nih.govresearchgate.net The ratio of these products is influenced by various factors, including the nature of the indazole substituents, the alkylating agent, the base, and the solvent used. researchgate.netnih.gov

Achieving high regioselectivity for N1-alkylation is a significant goal in the synthesis of many biologically active indazole compounds. nih.govbeilstein-journals.org Research has identified specific conditions that favor the formation of the N1-alkylated product. One effective protocol involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with an alkyl bromide as the alkylating agent. nih.govbeilstein-journals.org This system has demonstrated high N1-selectivity for indazoles with various substituents at the C3 position. beilstein-journals.org

Another advanced strategy for achieving high N1-selectivity employs a different base and alkylating agent combination. The use of cesium carbonate (Cs₂CO₃) in dioxane with alkyl tosylates has been shown to produce N1-alkylated indazoles in excellent yields (90-98%). nih.gov DFT (Density Functional Theory) calculations suggest that when cesium is present, a chelation mechanism involving the N2-atom and a C3-substituent directs the alkylation to the N1 position. researchgate.netnih.gov These methods provide powerful tools for controlling the regiochemical outcome of indazole functionalization, enabling the efficient synthesis of specific N1-substituted derivatives. nih.govbeilstein-journals.org

Table 4: Comparison of Conditions for Regioselective N-Alkylation of Indazole Derivatives

| Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| Methyl this compound-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | nih.gov |

| Methyl this compound-3-carboxylate | Alkyl tosylates | Cs₂CO₃ | Dioxane | Highly N1-selective (>90% yield) | nih.gov |

N-Alkylation and N-Functionalization

Regioselective N2-alkylation strategies

Achieving selective alkylation at the N2 position of the indazole ring is a key synthetic challenge. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. nih.govnih.gov However, specific conditions and reagents can favor the formation of the N2 isomer.

One approach involves the use of trialkyl orthoformates in the presence of an acid catalyst. For instance, 3-methyl-6-nitro-1H-indazole can be regioselectively methylated at the N2 position using trimethyl orthoformate (TMO) under reflux conditions with sulfuric acid. connectjournals.com This method has been applied to various indazoles, including those with electron-donating and electron-withdrawing groups. connectjournals.com The proposed mechanism suggests that the high regioselectivity towards the N2 position is achieved through a thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, followed by an intramolecular rearrangement. connectjournals.com

Another strategy focuses on the influence of substituents on the indazole ring. For methyl this compound-3-carboxylate, specific reaction conditions can be tuned to favor N2-alkylation. While many conditions lead to a mixture of isomers, careful selection of base and solvent can influence the regiochemical outcome. nih.govresearchgate.net For example, the use of sodium hydride in DMF for the reaction of methyl this compound-3-carboxylate with isopropyl iodide resulted in a mixture where the N2-alkylated product was formed in a slightly higher yield (46%) compared to the N1-alkylated product (38%). nih.gov

Table 1: Regioselective N2-Alkylation Strategies for Indazole Derivatives

| Indazole Derivative | Alkylating Agent | Catalyst/Base | Solvent | N2-Product Yield | Reference |

|---|---|---|---|---|---|

| 3-methyl-6-nitro-1H-indazole | Trimethyl orthoformate | H₂SO₄ | - | - | connectjournals.com |

| Methyl this compound-3-carboxylate | Isopropyl iodide | NaH | DMF | 46% | nih.gov |

Catalytic approaches for selective N-functionalization

Catalytic methods play a crucial role in directing the regioselectivity of N-functionalization in indazoles. While direct catalytic N2-alkylation of this compound is not extensively documented, catalytic systems are often employed in broader regioselectivity studies.

For instance, in the alkylation of 5-cyano-1H-indazole, a phase transfer catalyst, (Bmim)BF₄, in the presence of K₂CO₃ as a base, has been used. While this system predominantly yielded the N1-alkylated product, it demonstrates the principle of using catalysts to influence regioselectivity. researchgate.net

Furthermore, the choice of metal catalyst can dictate the outcome of N-alkylation. While not specific to this compound, studies on other indazole derivatives have shown that Al(OTf)₃ can catalyze the formation of kinetically controlled N2-alkyl indazoles. researchgate.net This highlights the potential for developing specific catalytic systems for the regioselective N2-functionalization of this compound. The development of such catalysts would be a significant advancement, providing more efficient and selective routes to N2-substituted this compound derivatives. escholarship.org

C-Functionalization (e.g., C3, C5)

Functionalization of the carbon framework of the this compound ring, particularly at the C3 and C5 positions, is essential for expanding the structural diversity and modulating the biological activity of its derivatives.

C3-Functionalization approaches for bromoindazoles

The C3 position of the indazole ring can be functionalized through various methods, with halogenation being a key strategy for introducing a handle for further modifications. For bromoindazoles, this allows for the synthesis of di-halogenated intermediates.

Specifically, 5-bromo-3-iodoindazole can be prepared from this compound using N-iodosuccinimide (NIS) under basic conditions (KOH) in dichloromethane. chim.it This iodination at the C3 position provides a reactive site for subsequent cross-coupling reactions, enabling the introduction of a wide range of substituents. The ability to selectively introduce a second halogen at the C3 position of a bromoindazole is a valuable tool in the synthesis of complex indazole derivatives. chim.it

Cross-coupling reactions at C-5 (e.g., Suzuki-Miyaura)

The bromine atom at the C5 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. nih.govnih.gov This reaction allows for the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl groups. nih.gov

Palladium catalysts are highly effective for mediating Suzuki-Miyaura cross-coupling reactions at the C5 position of this compound. A variety of palladium catalysts have been screened for this purpose, with [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often being the catalyst of choice. nih.govresearchgate.net

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a solvent like dimethoxyethane (DME). For example, the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in DME at 80°C proceeds in high yield within a short reaction time. nih.gov This methodology has been successfully applied to a range of N-substituted 5-bromoindazoles, demonstrating its versatility. nih.gov

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromoindazole Derivatives

| 5-Bromoindazole Derivative | Coupling Partner | Palladium Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80°C | High | nih.gov |

| 5-bromo-N-alkyl/acyl-indazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80°C | Good | nih.gov |

| 5-bromo-N-alkyl/acyl-indazoles | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80°C | Good | nih.gov |

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to reduced reaction times, increased yields, and improved reaction profiles. researchgate.netresearchgate.netnih.govnih.gov In the context of Suzuki-Miyaura cross-coupling of this compound, microwave-assisted methods have been shown to be highly effective.

For the coupling of free (NH) 3-bromoindazoles with various boronic acids, microwave irradiation has been successfully employed. Optimal conditions were found to be the use of Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a solvent mixture of 1,4-dioxane/EtOH/H₂O at 140°C under microwave irradiation. researchgate.net These conditions have been used to synthesize a variety of 3-aryl-1H-indazoles. Similarly, for the synthesis of 3-aryl-1H-indazol-5-amines from 3-bromo-indazol-5-amine, a microwave-assisted Suzuki-Miyaura coupling using Pd(OAc)₂ and RuPhos as the catalytic system with K₃PO₄ as the base in a dioxane/H₂O solvent system has been reported to give good to excellent yields. researchgate.net While these examples focus on 3-bromoindazoles, the principles are directly applicable to the more reactive 5-bromoindazole scaffold.

Green Chemistry and Sustainable Synthetic Approaches for this compound Analogues

In the pursuit of environmentally benign chemical processes, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including analogues of this compound. These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. Key strategies in this area include the use of mechanochemistry and the development of novel, reusable catalysts.

Mechanochemical synthesis (e.g., ball-milling for Heck reactions)

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. High-speed ball-milling, a common mechanochemical technique, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis, often leading to shorter reaction times and higher yields.

A notable application of this technique is in the palladium-catalyzed Heck reaction for the synthesis of vinylindazoles from bromoindazoles. nih.govnih.gov Research has demonstrated the development of a mechanically-activated, chemoselective Heck coupling of 3-bromoindazoles with various olefins under ball-milling conditions. nih.gov This solvent-free approach addresses the challenges associated with aryl bromides, such as their tendency to undergo dehalogenation in conventional metal-catalyzed reactions. beilstein-journals.org

The success of this mechanochemical protocol relies on the careful tuning of chemical and mechanical parameters. nih.gov Key components of the reaction system include a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), and additives that both facilitate the reaction and suppress side reactions. beilstein-journals.org For instance, catalytic amounts of tetrabutylammonium bromide (TBAB) and sodium bromide (NaBr) have been found to be crucial. nih.govnih.gov TBAB can act as a stabilizer for the Pd(0) catalytic species, while NaBr serves as a grinding auxiliary and helps to restrain the undesired dehalogenation of the bromoindazole substrate. nih.govbeilstein-journals.org This method has proven effective for a range of non-activated 3-bromoindazoles and olefins, producing the desired coupling products in good to excellent yields. nih.govresearchgate.net

The findings from these studies on 3-bromoindazoles provide a strong basis for developing similar sustainable methods for this compound and its derivatives.

Table 1: Mechanochemical Heck Reaction of 3-Bromo-N-methyl-1H-indazole with n-Butyl Acrylate

| Catalyst / Additives | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃, TBAB, NaBr | None (Ball-milling) | Mechanical milling | Good to Excellent | nih.gov, beilstein-journals.org |

Note: This table is illustrative of the conditions used for 3-bromoindazole derivatives, which can be adapted for this compound analogues.

Catalyst-based green methods

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. benthamdirect.com These methods focus on replacing hazardous reagents and minimizing waste through catalytic cycles, often in environmentally friendly solvents.

One such approach involves the use of heterogeneous nanocatalysts. For example, copper oxide (CuO) nanoparticles supported on activated carbon (CuO@C) have been successfully employed for the synthesis of 2H-indazoles. acs.org This method facilitates the one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide under ligand-free and base-free conditions. The reaction proceeds efficiently in polyethylene glycol (PEG-400), a green and recyclable solvent. acs.org The CuO@C catalyst itself demonstrates high stability and can be recovered and reused for multiple cycles without a significant loss of activity, a key advantage for sustainable industrial applications. acs.org

Another advancement in this area is the use of earth-abundant and less toxic metals as catalysts. Cobalt(III) catalysis has been developed for the one-step synthesis of N-aryl-2H-indazoles. nih.gov This method involves a C-H bond functionalization/addition/cyclization cascade, starting from readily available materials. The use of a cost-effective cobalt catalyst, in place of more expensive and precious metals like rhodium, makes the process more economical and sustainable. nih.gov These catalyst-based strategies highlight the significant progress being made in the green synthesis of a wide array of indazole derivatives. bohrium.comingentaconnect.com

Table 2: Examples of Catalyst-Based Green Synthesis of Indazole Derivatives

| Catalyst | Reaction Type | Key Features | Solvent | Reference |

|---|---|---|---|---|

| Copper Oxide Nanoparticles on Activated Carbon (CuO@C) | One-pot multicomponent synthesis of 2H-indazoles | Heterogeneous, reusable catalyst; Ligand- and base-free | PEG-400 | acs.org |

Reactivity and Transformation Pathways of 5 Bromo 1h Indazole

Halogen Reactivity and Utility in Cross-Coupling Reactionsbenchchem.com

The bromine atom at the C5 position of the indazole ring is a key functional group that enables various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, providing access to a diverse array of substituted indazole derivatives.

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov In the case of 5-bromo-1H-indazole, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

Studies have shown that N-substituted 5-bromoindazoles can be successfully coupled with a variety of boronic acids. mdpi.com For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid has been achieved using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst, potassium carbonate (K₂CO₃) as the base, and dimethoxyethane as the solvent, with the reaction proceeding efficiently at 80 °C. nih.gov This methodology has been extended to synthesize 5-(thiophen-2-yl)-1H-indazoles, although yields may be lower due to the propensity of thiopheneboronic acids to undergo protodeboronation. nih.gov The choice of catalyst is crucial, with Pd(dppf)Cl₂ often proving to be highly effective. mdpi.comnih.gov Even bromoindazoles with a carbomethoxy group at the C-3 position have been shown to be suitable coupling partners. mdpi.com

A series of novel indazole derivatives have been synthesized via Suzuki-Miyaura cross-coupling, highlighting the efficiency of this method. rsc.org The reaction tolerates a range of functional groups on both the indazole and the boronic acid, making it a versatile tool for creating complex molecules. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound Derivatives

The Heck reaction, or Mizoroki-Heck reaction, is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene. beilstein-journals.org This reaction has been applied to this compound derivatives to introduce vinyl groups, which are valuable precursors for further synthetic transformations. rasayanjournal.co.in

A one-pot Suzuki-Heck relay reaction has been developed using 5-bromo-1-(tetrahydro-pyran-2-yl)-1H-indazole. a-star.edu.sg This sequential process first involves a Suzuki coupling to introduce a vinyl group, followed by a Heck reaction to couple the resulting vinylindazole with another aryl halide. a-star.edu.sg Mechanochemical methods, such as high-speed ball milling, have also been employed to achieve chemoselective Heck coupling of 3-bromoindazoles, demonstrating the versatility of this reaction under different conditions. beilstein-journals.org

Beyond Suzuki and Heck reactions, the bromine atom of this compound serves as a handle for other important metal-catalyzed cross-coupling reactions.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides. While specific examples for this compound are not detailed in the provided context, Sonogashira couplings have been reported for other bromoindoles, suggesting its applicability. researchgate.net Copper-free conditions are sometimes preferred to avoid the homocoupling of alkynes. mdpi-res.com

Buchwald-Hartwig Amination : This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. It is a key method for synthesizing N-arylindazoles. Sequentially performed Suzuki and Buchwald-Hartwig reactions have been used to create C,N-diarylated heterocycles. nih.gov Efficient catalytic systems for this reaction have been developed that work even in aqueous media. rsc.org

Stille Coupling : This reaction involves the coupling of an organohalide with an organotin compound. It is another viable method for forming C-C bonds with this compound.

Table 2: Overview of Other Metal-Catalyzed Cross-Coupling Reactions

Nitrogen Atom Reactivity and Derivatization (N1 and N2 positions)nih.gov

The indazole ring contains two nitrogen atoms, N1 and N2, which can be derivatized, most commonly through alkylation or arylation. nih.gov The regioselectivity of these reactions is a critical aspect of indazole chemistry. nih.govbeilstein-journals.org

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. mdpi.comsci-hub.se The 1H-tautomer, which has a benzenoid structure, is generally more thermodynamically stable and predominates in most conditions. nih.govmdpi.comsci-hub.sewuxibiology.combeilstein-journals.orgchemicalbook.comresearchgate.net The 2H-tautomer has a quinonoid structure and is typically less stable. nih.govmdpi.comwuxibiology.combeilstein-journals.org The energy difference between the two tautomers is a key factor influencing the reactivity and the regioselectivity of N-substitution reactions. wuxibiology.comchemicalbook.com

The tautomeric equilibrium can be influenced by substituents on the indazole ring, the solvent, and the reaction conditions. mdpi.com For instance, in polar aprotic solvents, the 1H-tautomer is often favored, while in less polar solvents, intramolecular hydrogen bonding can stabilize the 2H-tautomer, especially in the presence of certain substituents like a 3-carbaldehyde group. The electron-withdrawing nature of the bromine atom at the 5-position can also affect the electron density distribution and potentially influence the tautomeric preference.

Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, making regioselective synthesis challenging but crucial for accessing specific isomers with desired biological activities. nih.govbeilstein-journals.orgbeilstein-journals.org The outcome of the reaction depends on a variety of factors, including the nature of the electrophile, the base, the solvent, and steric and electronic effects of substituents on the indazole ring. mdpi.comd-nb.infonih.gov

Several strategies have been developed to control the regioselectivity of N-derivatization:

Choice of Base and Solvent : The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various C3-substituted indazoles. d-nb.info Conversely, the use of cesium carbonate (Cs₂CO₃) can sometimes lead to different isomeric ratios. nih.gov For example, alkylation of this compound with ethyl bromide in the presence of Cs₂CO₃ yielded a near-equal mixture of the N1 and N2 isomers. nih.gov

Steric and Electronic Effects : The position and nature of substituents on the indazole ring play a significant role. d-nb.infonih.gov For instance, bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation. d-nb.infonih.gov Electron-withdrawing groups at C7, such as nitro or carboxylate groups, also promote N2 selectivity. d-nb.infonih.gov

Nature of the Alkylating Agent : The type of alkylating agent used can influence the N1/N2 ratio. researchgate.net For example, some studies have found that using trimethyloxonium (B1219515) tetrafluoroborate (B81430) can favor N2 methylation. researchgate.net

Chelation Control : In certain cases, chelation can be used to direct the regioselectivity. For methyl this compound-3-carboxylate, it has been proposed that a chelation mechanism involving a cesium cation can favor the formation of N1-substituted products. nih.govbeilstein-journals.org

Table 3: Factors Influencing Regioselective N-Derivatization of Indazoles

Reactions at the Indazole Core

The reactivity of the this compound core is characterized by transformations at its nitrogen and carbon atoms, particularly at the N1, N2, and C3 positions. These reactions are crucial for the synthesis of diverse indazole derivatives.

N-Alkylation

The direct alkylation of this compound and its derivatives is a common transformation that typically yields a mixture of N1 and N2-alkylated regioisomers. researchgate.netnih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of substituents on the indazole ring. researchgate.netd-nb.inforesearchgate.net

For instance, the alkylation of this compound with ethyl bromide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) produces both 5-bromo-1-ethyl-1H-indazole and 5-bromo-2-ethyl-2H-indazole.

Detailed studies on the regioselectivity of N-alkylation have been conducted on derivatives such as methyl this compound-3-carboxylate. nih.govresearchgate.netbeilstein-journals.org Conventional alkylation of this substrate using sodium hydride (NaH) and isopropyl iodide in DMF resulted in a mixture of the N1 (38% yield) and N2 (46% yield) products. nih.govbeilstein-journals.org However, highly regioselective methods have been developed. The choice of base and solvent system is critical in directing the alkylation to either the N1 or N2 position. nih.govd-nb.info DFT calculations suggest that N1-substitution is favored in the presence of cesium through a chelation mechanism, while other non-covalent interactions can promote N2-product formation. nih.govbeilstein-journals.org

Table 1: Regioselective N-Alkylation of Methyl this compound-3-carboxylate

N-Arylation

N-arylation of the indazole core, typically achieved through metal-catalyzed cross-coupling reactions, provides a direct route to N-aryl-indazoles. Copper- and palladium-catalyzed methods are commonly employed, often using arylboronic acids as the aryl source. rsc.orgresearchgate.net For example, a general method for the N-arylation of N-H heterocycles involves coupling with arylboronic acids using a CuI catalyst and a ligand such as trans-1,2-cyclohexanediamine in a solvent like 1,4-dioxane. researchgate.net While this has been demonstrated with high efficiency for 1H-indazole, the methodology is applicable to substituted indazoles like this compound. researchgate.net

C3-Position Functionalization

The C3 position of the indazole ring is another key site for functionalization, allowing for the introduction of halogens, acyl groups, and other functionalities. chim.it

The C3 position can undergo electrophilic halogenation. This compound can be chlorinated to afford 5-bromo-3-chloro-1H-indazole. Similarly, C3-iodination of 5-bromoindazole has been achieved using N-iodosuccinimide (NIS) and potassium hydroxide (B78521) (KOH) in dichloromethane. chim.it These C3-halogenated derivatives are valuable intermediates for further modifications via cross-coupling reactions. chim.itthieme-connect.de

Table 2: C3-Halogenation of this compound

The indazole core can undergo acylation at the C3 position. The reaction of this compound with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) introduces an acetyl group at the C3-position, yielding 1-(5-bromo-1H-indazol-3-yl)ethanone. This reaction proceeds via an electrophilic attack on the C3 position by an acylium ion intermediate.

Furthermore, regioselective C3-formylation of N-substituted 2H-indazoles has been developed. thieme-connect.de For example, 5-bromo-2-(4-chlorophenyl)-2H-indazole-3-carbaldehyde was synthesized in 62% yield from the corresponding 2H-indazole using Selectfluor as a mediator and DMSO as the formylating agent under microwave irradiation. thieme-connect.de

Table 3: C3-Acylation and Formylation Reactions

Computational and Theoretical Investigations of 5 Bromo 1h Indazole

Quantum Chemical Calculations (e.g., DFT studies)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of indazole systems. These calculations offer a detailed understanding of the mechanistic pathways of reactions, reactivity, selectivity, and the energetic preferences of different tautomeric forms.

Mechanistic insights into reactivity and selectivity

DFT calculations have been instrumental in elucidating the regioselective N-alkylation of indazoles, a crucial transformation for creating diverse derivatives. For instance, studies on methyl 5-bromo-1H-indazole-3-carboxylate have revealed the mechanisms behind N¹ and N² alkylation. researchgate.netresearchgate.netbeilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org DFT calculations suggest that in the presence of cesium, a chelation mechanism favors the formation of N¹-substituted products. researchgate.netresearchgate.netnih.govresearchgate.netbeilstein-journals.org Conversely, other non-covalent interactions are proposed to direct the formation of N²-products. researchgate.netresearchgate.netnih.govresearchgate.netbeilstein-journals.org

Natural Bond Orbital (NBO) analyses, a feature of DFT studies, have been used to calculate the partial charges and Fukui indices for the N¹ and N² positions of compounds like methyl this compound-3-carboxylate. researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net These calculations support the experimentally observed reaction pathways and regioselectivity. researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net The electron-withdrawing nature of the bromine atom at the 5-position is known to influence the electronic properties and reactivity of the indazole ring, a factor that is precisely modeled by DFT. In the context of electrophilic aromatic substitution, such as bromination, the electron-rich indazole ring directs the incoming electrophile. The bromine substituent, in turn, can enhance the selectivity of subsequent substitutions by withdrawing electron density and stabilizing reaction intermediates.

| Reaction | Derivative Studied | Key DFT Finding | Reference |

|---|---|---|---|

| N-Alkylation | Methyl this compound-3-carboxylate | Chelation with Cs+ favors N¹-substitution; other non-covalent interactions drive N²-substitution. | researchgate.netresearchgate.netnih.gov |

| N-Alkylation | Methyl this compound-3-carboxylate | NBO analysis of N¹ and N² partial charges and Fukui indices supports observed regioselectivity. | researchgate.netbeilstein-journals.orgresearchgate.net |

| Electrophilic Substitution | This compound | Bromine substituent enhances selectivity by withdrawing electron density and stabilizing intermediates. |

Tautomeric preferences and energy landscapes

The indazole ring exhibits annular tautomerism, existing as the 1H-indazole and 2H-indazole forms. beilstein-journals.orgbeilstein-journals.org Theoretical calculations have consistently shown that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This preference is a key factor in its reactivity and is often the dominant form in solution. science.govresearchgate.net

Quantum chemical calculations, including methods like M06-2X, B3LYP, and MP2, have been employed to study the tautomeric properties of indazole derivatives. science.gov These studies confirm that the 1H tautomer is significantly more stable, largely due to reasons of aromaticity. science.gov For substituted indazoles, such as N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide, theoretical data show that substitution at the C5 position does not alter this fundamental tautomeric preference. science.gov The calculated relative energies of tautomers generally show good agreement with their observed relative abundances in crystallographic databases. acs.org However, discrepancies can arise when the energy difference between the tautomeric forms is small. acs.org

| Derivative | Computational Method | Finding | Reference |

|---|---|---|---|

| Indazole | Not Specified | 1H-indazole is thermodynamically more stable than 2H-indazole. | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |

| N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide | M06-2X, B3LYP, MP2 | 1H tautomer strongly dominates over the 2H form due to aromaticity. Substitution at C5 does not influence the tautomeric state. | science.gov |

| Various Heterocycles | MP2 with polarizable continuum model | Good agreement between lowest-energy calculated tautomers and those observed in the Cambridge Structural Database (CSD). | acs.org |

Molecular Modeling and Simulations for Design

Molecular modeling and simulations are crucial for the rational design of novel therapeutic agents based on the this compound scaffold. These computational techniques allow for the prediction of binding affinities and the stability of ligand-protein complexes.

Molecular docking and molecular dynamics (MD) simulations have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by studying their interaction with the Cyclooxygenase-2 (COX-2) enzyme. innovareacademics.inresearchgate.net In one such study, a derivative, 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone, demonstrated a high binding energy, forming hydrogen bonds with key amino acid residues like Arg120 and Tyr355 in the active site of COX-2. innovareacademics.in MD simulations further confirmed the stability of the compound within the enzyme's active site. innovareacademics.inresearchgate.net Similarly, molecular dynamics and 3D-QSAR studies have been performed on indazole derivatives as potential HIF-1α inhibitors, which are relevant in cancer therapy. researchgate.net These computational approaches help in understanding the structural features that influence inhibitory potency and can guide the design of more selective and potent inhibitors. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are essential for optimizing the biological activity of lead compounds. For this compound derivatives, these studies help to correlate specific structural features with their observed biological effects.

The synthesis and SAR of indazole-pyridine based compounds have been explored as inhibitors of protein kinase B/Akt, highlighting the importance of the indazole core in designing kinase inhibitors. lookchem.com The bromine atom at the 5-position is a key feature, as it can be used as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space. ontosight.ai

Applications of 5 Bromo 1h Indazole As a Building Block in Medicinal Chemistry

Scaffold Design and Drug Discovery

The strategic use of specific molecular frameworks, or scaffolds, is a cornerstone of modern drug discovery. These core structures provide a foundation upon which diverse chemical functionalities can be appended to create libraries of compounds with the potential to interact with biological targets.

Indazole as a privileged scaffold in drug molecules

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is recognized as a "privileged scaffold" in medicinal chemistry. samipubco.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. samipubco.comnih.gov The indazole core is considered a bioisostere of indole (B1671886) and phenol, meaning it can mimic the biological activity of these groups while potentially offering improved pharmacokinetic properties, such as increased lipophilicity and reduced metabolic vulnerability. taylorfrancis.compharmablock.com Its structure, featuring a hydrogen bond donor (NH group) and a hydrogen bond acceptor (nitrogen atom), allows for versatile interactions with proteins, particularly the hinge regions of kinases. pharmablock.com This has made the indazole scaffold a key component in the development of numerous therapeutic agents, including those with anti-inflammatory, antibacterial, and antitumor properties. nih.govresearchgate.net

Design of novel therapeutic agents utilizing 5-bromo-1H-indazole

The introduction of a bromine atom at the 5-position of the indazole ring significantly enhances its utility as a building block. The bromine atom serves as a versatile synthetic handle, enabling a wide range of chemical modifications through reactions like cross-coupling, substitution, and metallation. ontosight.ai This allows for the systematic exploration of chemical space around the indazole core, facilitating the design and synthesis of novel therapeutic agents. chemimpex.com

Researchers leverage this compound to create diverse molecular architectures with tailored biological activities. For instance, the bromine atom can be readily replaced with various aryl or heteroaryl groups via Suzuki coupling reactions, a common strategy to explore structure-activity relationships (SAR) and optimize the potency and selectivity of drug candidates. nih.govias.ac.in This approach has been instrumental in the development of inhibitors for various protein kinases, which are critical targets in oncology. ias.ac.in The ability to functionalize the 5-position of the indazole scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of drug molecules, leading to the discovery of new and effective treatments for a range of diseases.

Development of Bioactive Molecules

The versatility of this compound as a synthetic intermediate has led to its extensive use in the development of a wide array of bioactive molecules with potential therapeutic applications.

Synthesis of potential anticancer agents

The indazole scaffold is a prominent feature in many anticancer drugs, and this compound serves as a key starting material for the synthesis of novel oncology drug candidates. nih.govchemimpex.comchemimpex.com Its derivatives have been investigated for their ability to inhibit various cancer cell lines and target key pathways involved in tumor growth and proliferation. nih.gov

One common strategy involves using this compound to synthesize kinase inhibitors. ias.ac.in For example, it can be a precursor for compounds that target Akt kinase, a crucial signaling node in cellular growth and survival. ias.ac.in The synthesis often begins with the modification of this compound, followed by coupling with other chemical moieties to create potent and selective inhibitors. In one study, a series of 1H-indazole-3-amine derivatives were synthesized starting from 5-bromo-2-fluorobenzonitrile, which was converted to 5-bromo-1H-indazol-3-amine. nih.gov Subsequent Suzuki coupling reactions with various boronic acid esters yielded a library of compounds, with some exhibiting promising inhibitory effects against cancer cell lines like K562 (chronic myeloid leukemia). nih.gov

Furthermore, the bromine atom on the indazole ring can be utilized in the synthesis of compounds with different mechanisms of action. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).

Development of compounds for neurological disorders

The application of this compound extends to the development of therapeutic agents for neurological disorders. chemimpex.com The indazole core is a recognized scaffold for compounds targeting the central nervous system (CNS). researchgate.net Researchers have utilized this compound to synthesize molecules with potential neuroprotective effects.

Derivatives of this compound are being investigated for their potential in treating conditions like Alzheimer's disease by inhibiting specific enzymes involved in neurodegeneration. The ability to modify the this compound core allows for the design of compounds that can cross the blood-brain barrier and interact with specific targets within the CNS. This makes it a valuable starting point for the discovery of new drugs for a range of neurological and psychiatric conditions. netascientific.com

Research into anti-inflammatory compounds

Indazole derivatives have long been known for their anti-inflammatory properties, with some being used as non-steroidal anti-inflammatory drugs (NSAIDs). chemie-brunschwig.chresearchgate.net this compound serves as a versatile starting material for the synthesis of new anti-inflammatory agents. ontosight.aichemimpex.comchemimpex.com The indazole nucleus is a key component in compounds that can modulate inflammatory pathways. researchgate.netresearchgate.net

Research has shown that derivatives of this compound can exhibit significant anti-inflammatory activity. chemimpex.comchemimpex.com The synthesis of these compounds often involves leveraging the reactivity of the bromine atom to introduce various substituents that can enhance their biological effects. These compounds are being explored for their potential to treat a variety of inflammatory conditions. researchgate.nettaylorandfrancis.com

Exploration of antimicrobial and antiparasitic agents

The indazole core is a well-established pharmacophore in the development of agents to combat infectious diseases. researchgate.net Derivatives of indazole have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiparasitic effects. researchgate.nettaylorandfrancis.com While direct and extensive studies on the antimicrobial and antiparasitic profile of this compound itself are not widely published, its role as a key intermediate allows for the synthesis of more complex molecules with significant biological activity. The exploration of this scaffold is often guided by the success of related analogues, such as 5-nitroindazole (B105863) derivatives, which have been extensively investigated as antiparasitic agents. nih.govresearchgate.net

Antimicrobial Research:

Research into the antimicrobial potential of bromo-substituted indazoles has shown promising results. For instance, a study focusing on novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core revealed moderate to good antimicrobial efficacy against various bacterial and fungal strains. banglajol.info In that study, compounds were synthesized and evaluated for their ability to inhibit the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi. The findings indicated that specific derivatives were potentially active, particularly against the Gram-positive bacterium Bacillus subtilis and the fungus Candida albicans. banglajol.info Such studies underscore the importance of the bromo-indazole moiety in the development of new antimicrobial agents.

Another study on various substituted indazoles suggested that substitutions at the 5th and 6th positions of the indazole ring could lead to better interactions with bacterial DNA gyrase B, a key enzyme in bacterial replication. researchgate.net This highlights the strategic importance of the C5 position, where the bromine atom resides in this compound, for designing potent antibacterial compounds.

Antiparasitic Research:

The indazole scaffold has been a significant focus in the search for new treatments for parasitic diseases, including Chagas disease and leishmaniasis. nih.govresearchgate.net Extensive research has been conducted on 5-nitroindazole derivatives, which share the same substitution position as this compound. A series of 3-alkoxy-1-alkyl-5-nitro-1H-indazoles, for example, were evaluated against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some derivatives showing moderate activity. taylorandfrancis.com Further modifications led to compounds with potent activity against various strains of T. cruzi. taylorandfrancis.com

Similarly, derivatives of 6-chloro-5-nitro-1H-indazole have been investigated for their effectiveness against Leishmania parasites, showing promise as lead compounds for new antileishmanial drugs. smolecule.com The bioactivity of these 5-nitroindazole compounds suggests that the 5-position is a critical site for substitution to elicit an antiparasitic response. This provides a strong rationale for using this compound as a starting point to synthesize new potential antiparasitic agents, leveraging the unique properties of the bromine substituent. For instance, new limonene-hybrid derivatives incorporating a 5-nitroindazole moiety have shown broad antitrypanosomal activities. conicet.gov.ar

Table 1: Antimicrobial Activity of Selected 6-Bromo-1H-Indazole Derivatives This table is representative of findings for a closely related isomer to illustrate the potential of bromo-indazoles.

| Compound | Target Organism | Activity Level |

|---|---|---|

| 8a (a 1,2,3-triazole derivative of 6-bromo-1H-indazole) | Bacillus subtilis (Gram-positive) | Moderately Active banglajol.info |

| 8b (a 1,2,3-triazole derivative of 6-bromo-1H-indazole) | Bacillus subtilis (Gram-positive) | Moderately Active banglajol.info |

| 8e (a 1,2,3-triazole derivative of 6-bromo-1H-indazole) | Candida albicans (Fungus) | Active banglajol.info |

| 8f (a 1,2,3-triazole derivative of 6-bromo-1H-indazole) | Bacillus subtilis (Gram-positive) | Potentially Active banglajol.info |

| 8g (a 1,2,3-triazole derivative of 6-bromo-1H-indazole) | Bacillus subtilis (Gram-positive) | Potentially Active banglajol.info |

Structure-Activity Relationship (SAR) Insights from this compound Derivatives

The structure-activity relationship (SAR) provides critical insights into how the chemical structure of a compound influences its biological activity. For indazole derivatives, SAR studies are essential for optimizing lead compounds to enhance their potency and selectivity. researchgate.net Although specific and comprehensive SAR studies for a series of this compound derivatives as antimicrobial and antiparasitic agents are limited in publicly available literature, valuable inferences can be drawn from related compounds.

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. longdom.org The bromine atom in this compound is an electron-withdrawing group, which significantly alters the electronic distribution of the aromatic system and can influence how the molecule interacts with biological targets.

Key SAR Insights from Related Indazole Derivatives:

Position of Substitution: Studies on various indazole derivatives have shown that the position of the substituent is crucial. For instance, substitutions at the C5 and C6 positions have been found to be important for antibacterial activity by facilitating better interaction with enzymes like DNA gyrase B. researchgate.net This underscores the potential of the 5-bromo substituent to be a key determinant of activity.

Influence of Halogens: The presence of a halogen, such as bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes. banglajol.info In a study of indazole derivatives, bromo substitutions were found to have diverse effects on biological activity, indicating their significant, though complex, role. longdom.orglongdom.org

Comparison with 5-Nitro Derivatives: In the extensively studied 5-nitroindazole series, the nitro group is critical for their antiparasitic action, which is thought to involve the generation of radical species within the parasite. researchgate.net While the mechanism of a 5-bromo analogue would differ, the success of the 5-nitro series highlights the importance of an electron-withdrawing substituent at the C5 position for anti-T. cruzi activity. taylorandfrancis.com SAR analysis of 5-nitroindazoles revealed that modifying the alkyl chain at the N1 position significantly improved anti-parasitic potency. taylorandfrancis.com This suggests that derivatizing the N1 position of this compound could be a fruitful strategy.

Role of N1 and C3 Substituents: The activity of the indazole core can be finely tuned by introducing various groups at the N1 and C3 positions. For example, in the development of inhibitors for the IDO1 enzyme, substituents at the C3 position of the 1H-indazole ring played a crucial role in achieving potent inhibitory activity. nih.gov Similarly, for antiparasitic 5-nitroindazoles, the introduction of a water-soluble amino group in the side chain at N1 led to a great improvement in activity against the epimastigote form of T. cruzi. taylorandfrancis.com These findings indicate that using this compound as a scaffold and introducing diverse chemical moieties at the N1 and C3 positions is a rational approach to developing novel antimicrobial and antiparasitic agents.

Table 2: SAR Insights from Related Indazole Analogues

| Scaffold/Derivative Class | Key SAR Finding | Implication for this compound |

|---|---|---|

| 5-Nitroindazoles | Electron-donating groups on the N1-alkyl chain improve anti-Trypanosoma cruzi activity. taylorandfrancis.com | Modification at the N1 position of the this compound ring is a promising strategy. |

| 5-Nitroindazoles | Introduction of a water-soluble amino group in the N1-side chain enhanced activity. taylorandfrancis.com | Improving the physicochemical properties, like solubility, of this compound derivatives is likely to enhance biological efficacy. |

| 6-Bromo-1H-indazole-1,2,3-triazoles | The bromo-indazole core combined with a triazole ring yields compounds with antibacterial and antifungal activity. banglajol.info | The 5-bromo-indazole core is a viable scaffold for developing antimicrobial agents. |

| General Indazole Derivatives | Substitutions at the C5 and C6 positions can enhance interaction with bacterial enzymes. researchgate.net | The bromine at C5 is strategically placed to influence antibacterial activity. |

| Limonene-5-nitroindazole hybrids | Combining the 5-nitroindazole moiety with other chemical frameworks can produce potent anti-T. cruzi agents. conicet.gov.ar | This compound is a valuable building block for creating hybrid molecules with potential antiparasitic properties. |

Applications of 5 Bromo 1h Indazole Beyond Medicinal Chemistry

Material Science Applications

The distinct properties of 5-bromo-1H-indazole facilitate the development of advanced materials. chemimpex.com Its stability and reactivity make it an attractive component for researchers exploring new chemical structures with tailored functionalities. chemimpex.com

Development of organic semiconductors and sensors

The unique electronic characteristics of this compound make it a candidate for creating advanced materials, particularly organic semiconductors and sensors. chemimpex.com Indazole derivatives are explored for their ability to be incorporated into organic semiconductor materials, potentially enhancing their electronic properties and stability. This is a vital area of research for the development of next-generation technologies like flexible electronics and photovoltaic devices. Derivatives of the indazole core are also utilized in materials science as building blocks for synthesizing novel materials with specific electronic or optical properties for use in sensors or organic electronics. The this compound structure is specifically noted for its application in materials for Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OPVs), and Organic Transistors (OFETs). ambeed.com

Creation of advanced materials with tailored functionalities

The versatility of the this compound structure allows for its use in creating advanced materials with specific, designed functions. chemimpex.com Its ability to undergo various chemical reactions, including substitution and cross-coupling, allows for the synthesis of complex molecular architectures. chemimpex.comambeed.com One notable application is its use as a highly effective corrosion inhibitor for copper. chemicalbook.com Studies have shown that this compound (5-BIA) demonstrates prominent protective abilities against corrosion. chemicalbook.com At a concentration of 1.5 mM, 5-BIA can achieve a corrosion inhibition efficiency as high as 97.1%. chemicalbook.com

Agricultural Chemistry

The indazole scaffold is recognized for its potential in agrochemical development. chemimpex.com

Development of agrochemicals, including pesticides

This compound and its derivatives are researched for their potential use in developing more effective agrochemicals. chemimpex.com Research indicates that these compounds can be used to create pesticides with improved efficacy and reduced environmental impact by targeting specific pests while minimizing toxicity to non-target organisms. chemimpex.com The versatility of derivatives like methyl this compound-7-carboxylate allows for functional group modifications to create agrochemicals that can specifically target plant pathogens or pests. chemblink.com Other derivatives, such as this compound-3-carbonitrile, are also used in the formulation of agrochemicals. chemimpex.com

Coordination Chemistry and Ligand Design

Indazole derivatives are of interest in the fields of coordination and supramolecular chemistry. researchgate.net The this compound structure can be used as a building block for creating ligands for functional metal complexes. ambeed.com The bromine atom on the indazole ring is particularly useful as it can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex biaryl compounds, which are common structures in ligand design. ambeed.com

Diagnostic Tool Development

This compound shows promise in the development of diagnostic tools. chemimpex.com Researchers are exploring its use in creating diagnostic assays for detecting specific disease-associated biomarkers. Its ability to interact with biological molecules makes it a candidate for developing sensitive diagnostic tools that could enhance the detection of certain diseases in their early stages, particularly in imaging techniques. chemimpex.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-1H-indazole, and how are reaction conditions optimized?

- Methodology : this compound is synthesized via coupling reactions using halogenated precursors. For example, in patent applications, it is prepared by reacting with trifluoromethanesulfonate derivatives (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) under Suzuki-Miyaura coupling conditions . Reaction optimization involves controlling temperature (often room temperature to 80°C), solvent selection (e.g., DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄). LC/MS is used to monitor reaction progress, with typical retention times around 1.06–1.17 min under SMD-FA05 analytical conditions .

- Key Characterization : Melting point (123–127°C), molecular weight (197.03 g/mol), and purity (>95%) are verified via HPLC and NMR .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

- Analytical Workflow :

NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C5) and aromatic proton environments .

LC/MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 267–281) and purity .

X-ray Crystallography : SHELXL software refines crystal structures, leveraging bromine’s heavy-atom effect for phase determination. For example, derivatives like 5-bromo-3-(4-fluorophenyl)-1H-indazole are analyzed for bond angles and packing interactions .

Advanced Research Questions

Q. How do computational methods aid in understanding the electronic properties of this compound?

- Density Functional Theory (DFT) : While no direct DFT studies on this compound are cited, similar halogenated indazoles are modeled using hybrid functionals (e.g., B3LYP) to predict HOMO-LUMO gaps and electrostatic potentials . These models guide synthetic modifications to enhance reactivity or stability.

Q. How can researchers resolve contradictory bioactivity data in pharmacological studies of this compound derivatives?

- Case Study : In α-glucosidase inhibition assays, substituent variations (e.g., 5-bromo vs. 6-bromo) significantly alter activity. For instance, 5-bromo-3-methylindazole derivatives show IC₅₀ values <10 μM, while 6-bromo analogs are less potent. Structure-activity relationship (SAR) analyses and molecular docking (e.g., with α-glucosidase active sites) rationalize these differences .

- Data Validation : Replicate assays under standardized conditions (pH, temperature) and cross-validate with orthogonal techniques (e.g., fluorescence quenching) .

Q. What challenges arise in X-ray crystallography of this compound derivatives, and how are they mitigated?

- Challenges : Bromine’s high electron density can cause absorption errors, while poor crystal growth is common due to planar aromatic structures.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。